A Technical Guide to the Synthesis and Properties of N-(Dithiocarboxy)sarcosine Diammonium Salt
A Technical Guide to the Synthesis and Properties of N-(Dithiocarboxy)sarcosine Diammonium Salt
Executive Summary: This guide provides an in-depth examination of N-(Dithiocarboxy)sarcosine Diammonium Salt (DTCS), a specialized dithiocarbamate derivative. Unlike many compounds in its class, DTCS possesses high water solubility, a feature conferred by its sarcosine (N-methylglycine) backbone and ammonium salt form. This document details the fundamental synthesis pathway, elucidates its key physicochemical properties, and explores its critical applications as a potent metal ion chelator and a hydrophilic spin trap for nitric oxide (NO) detection. This guide is intended for researchers and professionals in chemical synthesis, pharmacology, and biomedical research who require a robust understanding of this versatile reagent.
Introduction to Dithiocarbamates and the Significance of DTCS
Dithiocarbamates are a class of organosulfur compounds characterized by the >N−C(=S)S⁻ functional group.[1][2] This moiety is a powerful bidentate ligand, renowned for its ability to form stable complexes with a wide array of transition metals.[3][4] While the applications of dithiocarbamates are vast—ranging from industrial vulcanization accelerators to agricultural fungicides and potential therapeutic agents—their utility in biological systems is often hampered by poor solubility in aqueous media.[1][5]
N-(Dithiocarboxy)sarcosine Diammonium Salt, also known as Diammonium Sarcosinedithiocarbamate, overcomes this critical limitation. By incorporating a carboxylate-containing amino acid (sarcosine) and forming a diammonium salt, DTCS achieves excellent water solubility, making it an ideal reagent for use in biological and aqueous chemical systems.[6][7][8] Its primary roles as a water-soluble masking agent for soft metal ions and as a component of a hydrophilic spin trap for nitric oxide research underscore its importance as a specialized tool for scientists.[7][9]
Synthesis and Mechanism
The synthesis of dithiocarbamates is generally achieved through the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[2][3] The synthesis of DTCS follows this fundamental principle in a one-pot reaction.[2]
Underlying Chemical Principles
The synthesis is initiated by the nucleophilic attack of the secondary amine of sarcosine on the electrophilic carbon of carbon disulfide (CS₂). This addition reaction forms a dithiocarbamic acid intermediate. Due to the inherent instability of this acidic intermediate, a base is required. In this synthesis, aqueous ammonia serves a dual purpose: it neutralizes the dithiocarbamic acid and the carboxylic acid of the sarcosine backbone, forming the stable and water-soluble diammonium salt. The reaction is typically conducted at reduced temperatures to manage its exothermic nature and prevent the degradation of the dithiocarbamic acid intermediate.
Detailed Experimental Protocol
This protocol describes a reliable method for the laboratory-scale synthesis of N-(Dithiocarboxy)sarcosine Diammonium Salt.
Materials:
-
Sarcosine (N-methylglycine)
-
Carbon Disulfide (CS₂)
-
Ammonium Hydroxide (28-30% NH₃ solution)
-
Diethyl Ether (or Ethanol), pre-chilled
-
Deionized Water
-
Ice Bath
Procedure:
-
Preparation of Sarcosine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sarcosine in a minimal amount of deionized water. Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.
-
Ammonia Addition: While maintaining the temperature at 0-5 °C, slowly add a stoichiometric excess (approximately 2.2 equivalents) of chilled ammonium hydroxide solution to the sarcosine solution. This ensures the environment remains basic for the subsequent reaction and salt formation.
-
Carbon Disulfide Addition: Continue vigorous stirring and, using a dropping funnel, add carbon disulfide (1.1 equivalents) dropwise to the cold solution. The rate of addition should be controlled to keep the internal temperature below 10 °C. The causality for this slow, cold addition is to prevent the exothermic reaction from causing thermal decomposition of the desired product.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2-3 hours. The reaction progress can be monitored for the consumption of CS₂. The solution should become clear and homogeneous.
-
Precipitation and Isolation: The product is precipitated from the aqueous solution by the slow addition of a cold non-polar solvent, such as diethyl ether or ethanol. The addition of an organic solvent reduces the polarity of the medium, forcing the highly polar diammonium salt out of solution.
-
Washing and Purification: Collect the resulting white precipitate by suction filtration. The rationale for washing is to remove unreacted starting materials and by-products.[2] Wash the solid product thoroughly with several portions of cold diethyl ether.
-
Drying: Dry the purified white crystalline powder under vacuum to remove residual solvent. Store the final product in an airtight container at -20 °C to ensure long-term stability.[9][10]
Synthesis Workflow
Caption: Workflow for the one-pot synthesis of DTCS.
Physicochemical Properties
The utility of DTCS is defined by its distinct physicochemical properties, which are summarized below.
Data Summary
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₁₃N₃O₂S₂ | [7][9][11] |
| Molecular Weight | 199.29 g/mol | [7][9][10] |
| Appearance | White Crystalline Powder | [9] |
| Melting Point | 130-139 °C | [8][9] |
| Solubility | Soluble in Water | [7][8] |
| Storage Conditions | -20 °C, desiccated | [9][10][12] |
Molecular Structure
Caption: Chemical structure of N-(Dithiocarboxy)sarcosine Diammonium Salt.
Key Applications in Research and Development
The unique combination of a strong chelating group and high water solubility makes DTCS a valuable tool in several research areas.
Aqueous Metal Ion Chelation
Dithiocarbamates are exceptional chelating agents for soft heavy metals.[3][6][13] DTCS extends this capability to aqueous systems, where it can be used as a "masking agent" to sequester trace metal ions that might otherwise interfere with sensitive chemical reactions or biological assays.[7][9] The two sulfur atoms of the dithiocarbamate group bind to a metal ion, forming a stable five-membered ring structure.
Caption: Chelation of a metal ion (M²⁺) by the dithiocarbamate moiety.
Hydrophilic Nitric Oxide (NO) Spin Trapping
Nitric oxide is a critical signaling molecule and a transient free radical, making its direct detection in biological systems challenging. Spin trapping is an analytical technique used to detect and identify short-lived free radicals. When complexed with ferrous iron (Fe²⁺), DTCS forms a highly effective and, crucially, water-soluble spin trap for nitric oxide.[9]
The resulting complex, [Fe²⁺(DTCS)₂(NO)], is paramagnetic and stable, producing a characteristic Electron Paramagnetic Resonance (EPR) signal. The high water solubility of this complex allows for the study of NO production in cellular and physiological environments, a significant advantage over hydrophobic spin traps that may partition into lipid membranes and fail to report on NO in the aqueous cytosol. This application is particularly vital for researchers in neuroscience, immunology, and cardiovascular medicine who study NO-mediated signaling pathways.
Conclusion
N-(Dithiocarboxy)sarcosine Diammonium Salt stands out as a highly functionalized chemical tool. Its synthesis from readily available precursors is straightforward and scalable. The compound's defining features—a potent metal-chelating dithiocarbamate group and excellent water solubility—provide researchers with a unique reagent for controlling metal ion activity in aqueous solutions and for the sensitive detection of nitric oxide in complex biological milieu. As research continues to unravel the intricate roles of metal ions and radical species in biology and medicine, the utility of well-designed, water-soluble tools like DTCS is poised to grow.
References
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- Onwudiwe, D. C., & Ajibade, P. A. (2022). The Versatility in the Applications of Dithiocarbamates. PMC - NIH.
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